molecular formula C12H20N2O2 B8011995 Trans-2-(boc-amino)-cyclohexanenitrile

Trans-2-(boc-amino)-cyclohexanenitrile

Cat. No.: B8011995
M. Wt: 224.30 g/mol
InChI Key: BBMSADVUENDKHR-VHSXEESVSA-N
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Description

Trans-2-(boc-amino)-cyclohexanenitrile is a compound that features a cyclohexane ring with a nitrile group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-(boc-amino)-cyclohexanenitrile typically involves the protection of the amino group with a Boc group followed by the introduction of the nitrile group. One common method involves the reaction of cyclohexanone with tert-butyl carbamate in the presence of a base to form the Boc-protected amine. This intermediate is then subjected to cyanation to introduce the nitrile group.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(boc-amino)-cyclohexanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The Boc-protected amino group can participate in substitution reactions, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Deprotection of the Boc group is typically achieved using acidic conditions, such as trifluoroacetic acid.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

Trans-2-(boc-amino)-cyclohexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Trans-2-(boc-amino)-cyclohexanenitrile largely depends on its role in specific reactions. The Boc group serves as a protective group, preventing the amino group from participating in unwanted side reactions. The nitrile group can act as an electrophile in various reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    Trans-2-amino-cyclohexanenitrile: Lacks the Boc protective group, making it more reactive.

    Trans-2-(cbz-amino)-cyclohexanenitrile: Features a different protective group (carbobenzyloxy) which has different deprotection conditions.

    Trans-2-(fmoc-amino)-cyclohexanenitrile: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection, which is removed under basic conditions.

Uniqueness

Trans-2-(boc-amino)-cyclohexanenitrile is unique due to the presence of the Boc protective group, which provides stability under acidic conditions and can be easily removed when necessary. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-cyanocyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMSADVUENDKHR-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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